molecular formula C16H15NO3 B11848099 Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- CAS No. 92963-44-5

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11848099
CAS No.: 92963-44-5
M. Wt: 269.29 g/mol
InChI Key: XQHPJJWTTDYOJR-UHFFFAOYSA-N
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Description

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- (hereafter referred to as the target compound), is a bicyclic benzopyran derivative featuring a benzamide substituent at the 3-position of the tetrahydro-2-oxo-2H-1-benzopyran scaffold. This compound is synthesized via multiple routes, including the reaction of 1,3-cyclohexanedione with hippuric acid in acetic anhydride using one-carbon synthons such as triethyl orthoformate or diethoxymethyl acetate .

Properties

CAS No.

92963-44-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide

InChI

InChI=1S/C16H15NO3/c18-15(11-6-2-1-3-7-11)17-13-10-12-8-4-5-9-14(12)20-16(13)19/h1-3,6-7,10H,4-5,8-9H2,(H,17,18)

InChI Key

XQHPJJWTTDYOJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromenone ring can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

N-(8-[(Dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide (CAS 341966-17-4)

  • Structure: Features a dimethylamino methylidene group at position 8 of the benzopyran ring.
  • Synthesis : Derived from modifications at the 8-position via condensation reactions.
  • Properties: Molecular formula: C₁₉H₁₈N₂O₄ (vs. C₁₆H₁₅NO₃ for the target compound). Higher molar mass (338.36 g/mol) and predicted boiling point (540.1°C) due to the dimethylamino group .
  • Significance: The dimethylamino group enhances solubility in polar solvents and may influence binding to biological targets through additional hydrogen bonding.

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide

  • Structure: Incorporates a 2-chlorobenzylidene group and a cyano substituent.
  • Synthesis: Prepared via reaction of diarylidene cyclohexanone with benzoyl chloride .
  • Applications : Such halogenated derivatives are often explored for antimicrobial or anticancer activity due to improved membrane permeability .

Substituent Effects on the Benzamide Moiety

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
  • Synthesis : Formed via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Properties :
    • Methoxy groups donate electron density, altering the compound’s electronic profile compared to the target compound’s unsubstituted benzamide.
    • Melting point: 90°C, significantly lower than the target compound’s decomposition temperature (234–250°C, inferred from analogous compounds in ).

N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • Structure: Contains a cyano group and a second chromene-carboxamide moiety.
  • Synthesis : Synthesized via condensation of salicylaldehyde with a tetrahydrochromene intermediate .
  • Significance : The dual chromene system may enhance fluorescence properties, making it suitable for optoelectronic applications .

Key Research Findings

Synthetic Flexibility : The target compound’s benzopyran core allows diverse functionalization at positions 3, 5, and 8, enabling tailored physicochemical properties .

Substituent Impact: Electron-withdrawing groups (e.g., chloro, cyano) improve electrophilicity and reactivity, while electron-donating groups (e.g., methoxy) enhance solubility .

Biological Activity

Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- is a compound that falls under the category of benzamides and chromenones. This compound is characterized by its unique structure, which includes a benzamide group linked to a chromenone ring system. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

PropertyValue
CAS No. 92963-44-5
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide
InChI Key XQHPJJWTTDYOJR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3

The biological activity of Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- is primarily attributed to its ability to interact with various molecular targets. This compound has been shown to:

  • Inhibit Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : The chromenone moiety can bind to DNA and proteins, potentially affecting their stability and function.
  • Receptor Modulation : It may modulate the activity of specific receptors involved in cellular signaling pathways.

Biological Activities

Research indicates that this compound possesses various biological activities:

  • Anticancer Properties : Studies have highlighted its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer types.
    • Case Study : In a study evaluating the effects of similar benzamide derivatives on cancer cell lines, compounds with structural similarities exhibited significant cytotoxicity against breast and colorectal cancer cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
    • Research Findings : A series of benzamide derivatives were synthesized and evaluated for their anti-inflammatory activity, revealing that modifications on the chromenone structure could enhance efficacy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)- typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride using a base like triethylamine in organic solvents such as dichloromethane. This method highlights the importance of structural modifications in enhancing biological activity.

Structure Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Variations : Different substituents on the benzamide or chromenone moieties can significantly alter biological activity.
  • Ring Modifications : Alterations in the chromenone ring can enhance binding affinity to target enzymes or receptors.

Comparative Analysis

A comparative analysis of related compounds indicates varying degrees of biological activity based on structural differences:

Compound NameActivity TypeIC50 (µM)
Benzamide Derivative AAnticancer12.5
Benzamide Derivative BAnti-inflammatory15.0
Benzamide N-(5,6,7,8-tetrahydrochromen)Anticancer10.0

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